molecular formula C15H14N2S2 B492624 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole CAS No. 667912-85-8

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole

Cat. No.: B492624
CAS No.: 667912-85-8
M. Wt: 286.4g/mol
InChI Key: HCWKXSJLNIVWTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole typically involves the reaction of 4-methylquinoline-2-thiol with 2-bromo-4-methylthiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the thiolate anion, forming the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole involves its interaction with various molecular targets:

Properties

IUPAC Name

2-methyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-7-15(17-14-6-4-3-5-13(10)14)19-9-12-8-18-11(2)16-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKXSJLNIVWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CSC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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